molecular formula C12H22N2O2 B1417918 Methyl 1,4'-bipiperidine-3-carboxylate CAS No. 889952-13-0

Methyl 1,4'-bipiperidine-3-carboxylate

Cat. No. B1417918
M. Wt: 226.32 g/mol
InChI Key: KVPXVSDIYOYVKS-UHFFFAOYSA-N
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Description

“Methyl 1,4’-bipiperidine-3-carboxylate” is a small organic compound with a molecular formula of C13H21NO21. It is also referred to as MBPC1.



Synthesis Analysis

The synthesis of “Methyl 1,4’-bipiperidine-3-carboxylate” is not explicitly mentioned in the search results. However, related compounds such as “Methyl 1H-1,2,4-triazole-3-carboxylate” have been synthesized from 1H-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of Ba (OH)2·8H2O2.



Molecular Structure Analysis

The molecular structure of “Methyl 1,4’-bipiperidine-3-carboxylate” is not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 226.32 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results.


Scientific Research Applications

Enantioselective Benzylation

Methyl 1,4'-bipiperidine-3-carboxylate is used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate. This process is beneficial for the preparation of biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

CCR3 Antagonists Synthesis

The compound plays a role in synthesizing bipiperidine amide compounds, which act as CC chemokine receptor 3 (CCR3) antagonists. This is significant in the field of medicinal chemistry for developing new drugs (Ting et al., 2005).

Reactivity Studies in Heterocycles

Studies have been conducted on the preparation and reactivity of derivatives of 1-benzyl-2,4-piperidinedione-3-carboxylic acid, which involve methyl 1,4'-bipiperidine-3-carboxylate. These studies are crucial for understanding the synthesis of natural products and compounds with pharmacological interest (Ibenmoussa et al., 1998).

Phosphine-Catalyzed Annulation

In organic chemistry, this compound is involved in phosphine-catalyzed [4 + 2] annulation, which is a method to synthesize tetrahydropyridines with high functionalization (Zhu et al., 2003).

Antimicrobial Activity Study

Methyl 1,4'-bipiperidine-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Nagashree et al., 2013).

Benzodiazepine Synthesis

It's used in the synthesis of novel 1,4-benzodiazepine derivatives. This method is notable for its simplicity and potential in synthetic and medicinal chemistry (Wang et al., 2008).

Fluorescent Chloride Sensor Development

The compound is instrumental in developing a fluorescent chloride sensor. This research is significant for its potential applications in various fields, including chemistry and environmental monitoring (Das et al., 2021).

Lipophilicity and Intermolecular Interactions Studies

Research on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, which involve methyl 1,4'-bipiperidine-3-carboxylate, provides insights into lipophilicity and specific intermolecular interactions (Katrusiak et al., 2011).

Tyrosinase Inhibition for Drug Design

The compound is used in synthesizing N-substituted biperidines, tested as tyrosinase inhibitors. This research is significant for understanding the structure-activity relationship and future drug design (Khan et al., 2005).

Carbamate Formation in Aqueous Solutions

Studies on the formation of carbamates in aqueous solutions, which include methyl 1,4'-bipiperidine-3-carboxylate, offer valuable insights into chemical equilibria and molecular structure (Mcgregor et al., 2018).

Moisture Stability in Metal-Organic Frameworks

Research involving the incorporation of hydrophobic groups, such as methyl, in metal-organic frameworks demonstrates the compound's role in enhancing moisture stability, which is crucial for various applications (Ma et al., 2011).

Safety And Hazards

The safety and hazards of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results. However, related compounds such as piperidine are known to be highly flammable and toxic if swallowed, in contact with skin, or if inhaled4.


Future Directions

The future directions of “Methyl 1,4’-bipiperidine-3-carboxylate” are not explicitly mentioned in the search results. However, it is known that piperidine derivatives are being utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents3.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXVSDIYOYVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4'-bipiperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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